An In-depth Technical Guide to 4-Chlorohexanoic Acid (CAS Number: 89490-35-7)
An In-depth Technical Guide to 4-Chlorohexanoic Acid (CAS Number: 89490-35-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chemical Intermediate
4-Chlorohexanoic acid, a halogenated carboxylic acid, represents a molecule of significant interest within the realms of synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive chlorine atom and a versatile carboxylic acid moiety, positions it as a valuable building block for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, delves into the core physicochemical properties, synthetic pathways, reactivity, and potential applications of 4-chlorohexanoic acid, with a particular focus on its utility in pharmaceutical research and development. Furthermore, this document provides essential information regarding its spectroscopic signature, toxicological profile, and safe handling procedures to ensure its effective and responsible use in the laboratory.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Chlorohexanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89490-35-7 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [2] |
| IUPAC Name | 4-chlorohexanoic acid | [2] |
| Synonyms | γ-Chlorocaproic acid | [2] |
| Predicted XLogP3 | 1.6 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
These properties suggest a molecule with moderate lipophilicity and a degree of polarity conferred by the carboxylic acid group, influencing its solubility and potential for interaction with biological systems.
Synthesis and Chirality: Accessing a Key Building Block
The synthesis of 4-chlorohexanoic acid can be approached through several routes, with the choice of method often depending on the desired scale and stereochemical outcome. Due to the presence of a stereocenter at the C4 position, 4-chlorohexanoic acid can exist as a pair of enantiomers, (R)-4-chlorohexanoic acid and (S)-4-chlorohexanoic acid. The development of enantioselective syntheses is crucial for applications where specific stereoisomers are required, a common necessity in modern drug development.
General Synthetic Strategies
One common approach to the synthesis of 4-halohexanoic acids involves the halogenation of a suitable precursor. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been described via the condensation of an aldehyde with levulinic acid, followed by reduction.[3] While not a direct synthesis of 4-chlorohexanoic acid, this methodology highlights a potential pathway that could be adapted.
A more direct, albeit challenging, method would be the regioselective chlorination of hexanoic acid. However, such reactions often yield a mixture of isomers. A plausible, though not explicitly detailed in the available literature for this specific compound, synthetic route could involve the hydrochlorination of a corresponding unsaturated precursor, such as hex-3-enoic acid or hex-4-enoic acid.
Enantioselective Synthesis: A Conceptual Workflow
Caption: Conceptual workflow for the enantioselective synthesis of 4-chlorohexanoic acid.
This hypothetical pathway utilizes an asymmetric chlorohydroxylation reaction on an unsaturated precursor, a strategy that has been successful for the enantioselective synthesis of other chiral molecules.[2] The choice of chiral catalyst is paramount in determining the stereochemical outcome of the reaction.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-chlorohexanoic acid stems from the reactivity of its two functional groups: the carboxylic acid and the secondary alkyl chloride. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs).[4][5]
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols to form esters.
-
Amide formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding primary alcohol, 4-chlorohexan-1-ol.
-
Conversion to acid chloride: Reaction with reagents such as thionyl chloride or oxalyl chloride to form the more reactive 4-chlorohexanoyl chloride.
Reactivity of the C-4 Chlorine Atom
The chlorine atom at the C4 position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a key feature that underpins its utility as a building block.[6] The substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Caption: Nucleophilic substitution at the C4 position of 4-chlorohexanoic acid.
Common nucleophiles that can be employed include:
-
Hydroxide: To form 4-hydroxyhexanoic acid.[7]
-
Alkoxides: To form 4-alkoxyhexanoic acids.
-
Amines: To form 4-aminohexanoic acid derivatives.
-
Thiols: To form 4-thio-substituted hexanoic acids.
-
Azide: To introduce an azido group, which can be further reduced to an amine.
Application as a Pharmaceutical Intermediate
While a specific, marketed drug that directly utilizes 4-chlorohexanoic acid as a starting material is not prominently documented in publicly available literature, its potential as a building block is evident. Chlorinated compounds are widely used in the pharmaceutical industry, and the functionalities present in 4-chlorohexanoic acid make it an attractive precursor for various therapeutic agents.[8] For example, the synthesis of novel anti-inflammatory agents has been explored using structurally related 4-oxohexanoic acid derivatives.[3] The ability to introduce diverse functional groups at the C4 position allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 4-chlorohexanoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid group.
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9][10]
-
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹. The presence of the electron-withdrawing chlorine atom may shift this band to a slightly higher wavenumber.[11][12]
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[9]
-
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, which can be difficult to assign definitively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of 4-chlorohexanoic acid. Predicted chemical shifts can be estimated using computational tools and by comparison with related structures such as hexanoic acid and its derivatives.[13][14][15][16]
Predicted ¹H NMR Spectrum:
-
-COOH: A broad singlet typically observed downfield, around 10-13 ppm.
-
-CH(Cl)-: A multiplet expected in the range of 3.8-4.2 ppm.
-
-CH₂- (adjacent to COOH): A triplet around 2.3-2.6 ppm.
-
-CH₂- (other): Multiplets in the range of 1.4-2.2 ppm.
-
-CH₃: A triplet around 0.9-1.1 ppm.
Predicted ¹³C NMR Spectrum:
-
-COOH: A signal in the range of 175-185 ppm.
-
-CH(Cl)-: A signal around 55-65 ppm.
-
-CH₂- (adjacent to COOH): A signal around 30-35 ppm.
-
Other -CH₂- and -CH₃: Signals in the upfield region of the spectrum.
A predicted ¹³C NMR spectrum can be generated using online databases and prediction software.[17]
Toxicology and Safe Handling
Given the limited specific toxicological data for 4-chlorohexanoic acid, a cautious approach to its handling is warranted, drawing upon information from related chlorinated organic compounds and carboxylic acids.
Toxicological Profile
Studies on short-chain chlorinated paraffins indicate that they can be persistent, bioaccumulative, and toxic to aquatic organisms. Some chlorinated compounds have been shown to cause liver injury in animal models.[14] Carboxylic acid-containing drugs themselves can sometimes be associated with idiosyncratic drug toxicity. While these data do not directly pertain to 4-chlorohexanoic acid, they underscore the importance of minimizing exposure. The toxicity of monochloropropane-1,2-diol and its esters has been linked to renal and reproductive effects.[18] Unsaturated aliphatic carboxylic acids generally have a low level of mammalian toxicity but can be skin and eye irritants.[19][20]
Safe Handling and Storage
Based on the general properties of chlorinated organic acids, the following handling and storage precautions are recommended:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Use of chemically resistant gloves (e.g., nitrile, neoprene) is essential.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. In cases of potential splashing, additional protective clothing may be necessary.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.[21]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[22]
-
Keep containers tightly closed when not in use.[21]
-
Chlorinated organics should be stored in appropriate containers, avoiding materials like aluminum, magnesium, and zinc.[23]
Conclusion: A Promising Future in Synthesis
4-Chlorohexanoic acid, with its strategic placement of a chlorine atom and a carboxylic acid group, stands as a versatile and valuable building block for organic synthesis. Its potential for derivatization at two distinct sites offers a gateway to a wide range of molecular structures, particularly in the pursuit of novel therapeutic agents. While further research is needed to fully elucidate its biological and toxicological properties, the fundamental principles of its chemistry suggest a promising future for its application in the hands of innovative researchers and drug development professionals. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
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